4-Bromobicyclo[2.1.1]hexan-1-ol
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Overview
Description
4-Bromobicyclo[211]hexan-1-ol is a bicyclic compound with a bromine atom and a hydroxyl group attached to a hexane ring This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-ol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be achieved using photochemistry. This method allows for the efficient and modular synthesis of bicyclo[2.1.1]hexane derivatives . The reaction conditions often involve the use of a mercury lamp and specific solvents to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. the use of mercury lamps and toxic reagents can pose challenges for large-scale production. Therefore, alternative methods that are more scalable and environmentally friendly are being explored .
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[2.1.1]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted bicyclo[2.1.1]hexane derivatives.
Scientific Research Applications
4-Bromobicyclo[2.1.1]hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: The parent compound without the bromine and hydroxyl groups.
4-Bromobicyclo[2.1.1]hexane: Similar structure but lacks the hydroxyl group.
Bicyclo[2.1.1]hexan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromobicyclo[2.1.1]hexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C6H9BrO |
---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
4-bromobicyclo[2.1.1]hexan-1-ol |
InChI |
InChI=1S/C6H9BrO/c7-5-1-2-6(8,3-5)4-5/h8H,1-4H2 |
InChI Key |
PHEZUICDMUEHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)O)Br |
Origin of Product |
United States |
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